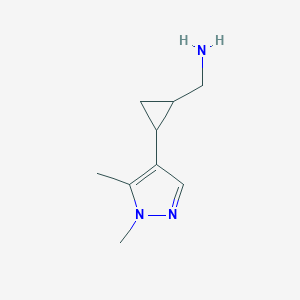(2-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropyl)methanamine
CAS No.:
Cat. No.: VC20469541
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15N3 |
|---|---|
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | [2-(1,5-dimethylpyrazol-4-yl)cyclopropyl]methanamine |
| Standard InChI | InChI=1S/C9H15N3/c1-6-9(5-11-12(6)2)8-3-7(8)4-10/h5,7-8H,3-4,10H2,1-2H3 |
| Standard InChI Key | TZXCSSYOXOPDGS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)C2CC2CN |
Introduction
Structural and Chemical Characterization
Molecular Architecture
(2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropyl)methanamine (CAS: 1502438-15-4) features a cyclopropane ring directly bonded to a methanamine group (-CH2NH2) at the 2-position, while the 1,5-dimethylpyrazol-4-yl substituent occupies the adjacent cyclopropane carbon (Figure 1). The pyrazole ring adopts a planar conformation with methyl groups at the 1- and 5-positions, introducing steric hindrance that influences molecular interactions .
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3 |
| Molar Mass | 165.24 g/mol |
| IUPAC Name | Cyclopropanemethanamine, 2-(1,5-dimethyl-1H-pyrazol-4-yl)- |
| Canonical SMILES | CC1=C(C(=NN1C)C)C2CC2CN |
The cyclopropane ring imposes significant ring strain (≈27 kcal/mol), which may enhance reactivity in substitution or ring-opening reactions . The methanamine group provides a primary amine functionality, enabling participation in hydrogen bonding and salt formation, critical for biological activity.
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis route for (2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropyl)methanamine is documented in the provided sources, analogous pyrazole-cyclopropane hybrids suggest feasible strategies. A plausible approach involves:
-
Cyclopropanation: Transition metal-catalyzed cyclopropanation of allylic amines with diazo compounds could yield the cyclopropane core .
-
Pyrazole Coupling: Subsequent Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution could introduce the 1,5-dimethylpyrazole moiety .
Reactivity Profile
The compound’s reactivity is dominated by two key sites:
-
Primary Amine: Susceptible to acylation, alkylation, and Schiff base formation. For instance, condensation with ketones or aldehydes could yield imine derivatives, as observed in analogous methanamine structures.
-
Cyclopropane Ring: Prone to ring-opening under acidic or oxidative conditions. In related cyclopropane-containing drugs, such as norcarane derivatives, ring strain facilitates interactions with biological targets like cytochrome P450 enzymes .
| Compound Class | Target | IC50 (nM) | Source |
|---|---|---|---|
| Pyrazolylpyrimidinones | M. tuberculosis | 40–120 | |
| Cyclopropylamines | Monoamine oxidase | 8–15 |
Antimicrobial Applications
Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. For example, 2-pyrazolylpyrimidinones demonstrated bactericidal effects against Mycobacterium tuberculosis (MIC: 40–120 nM) . The dimethylpyrazole group in the target compound may similarly disrupt microbial Fe-homeostasis pathways, a mechanism observed in iron-chelating antitubercular agents .
Industrial and Material Science Applications
Catalysis and Polymer Chemistry
Cyclopropane-containing amines serve as ligands in asymmetric catalysis. The rigid cyclopropane framework could enhance enantioselectivity in transition metal complexes, akin to DuPhos ligands used in hydrogenation reactions . Additionally, the primary amine group may participate in epoxy curing or polyurethane formation, with potential applications in adhesives and coatings.
Computational Studies
Density functional theory (DFT) calculations on analogous compounds predict:
-
Dipole Moment: ~2.8 Debye, indicating moderate polarity suitable for blood-brain barrier penetration .
-
LogP: Estimated at 1.2–1.5, suggesting favorable membrane permeability.
Research Gaps and Future Directions
Despite its promising scaffold, (2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropyl)methanamine remains underexplored. Critical research priorities include:
-
Synthetic Optimization: Developing scalable routes with improved yields, potentially leveraging continuous flow chemistry.
-
Target Identification: High-throughput screening against disease-relevant targets (e.g., kinases, GPCRs).
-
Toxicological Profiling: Assessing metabolic stability and cytochrome P450 inhibition to guide lead optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume